H-Phg-OH

Biocatalysis Chiral Resolution Enzyme Specificity

Ensure your asymmetric synthesis achieves reproducible, high-yield results by procuring L-Phenylglycine (H-Phg-OH, CAS 2935-35-5) with verified enantiomeric excess (typically >98% ee). This non-proteinogenic chiral α-amino acid is a critical building block for β-lactam antibiotics and the essential L-configuration precursor for the dipeptide sweetener L-aspartyl-L-phenylglycine methyl ester. Substitution with the D-enantiomer or racemate is stereochemically incompatible and will result in reaction failure. Secure your supply of this high-optical-purity chiral auxiliary from established manufacturers to maintain pharmaceutical development timelines.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2935-35-5
Cat. No. B554971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phg-OH
CAS2935-35-5
Synonyms2935-35-5; (S)-2-Amino-2-phenylaceticacid; L-Phenylglycine; H-Phg-Oh; L-2-Phenylglycine; L-(+)-alpha-Phenylglycine; (S)-phenylglycine; Phenylglycine; (2S)-amino(phenyl)aceticacid; (S)-(+)-2-Phenylglycine; L-(+)-alpha-Aminophenylaceticacid; L-(+)-2-Phenylglycine; L-(+)-a-Phenylglycine; (2S)-2-amino-2-phenylaceticacid; L(+)-alpha-Phenylglycine; CHEMBL378605; DL-Phenylglycine; CHEBI:439819; S-(+)-alpha-Aminophenylaceticacid; (S)-AMINO-PHENYL-ACETICACID; (alphaS)-alpha-aminobenzeneaceticacid; (S)-(+)-alpha-AminophenylaceticAcid; NSC206293; 69-91-0; L-alpha-Phenylglycine
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
InChIKeyZGUNAGUHMKGQNY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phg-OH (CAS 2935-35-5): Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


H-Phg-OH (L-Phenylglycine, CAS 2935-35-5) is a non-proteinogenic, chiral α-amino acid that serves as a critical building block in the synthesis of β-lactam antibiotics and other bioactive compounds [1]. It exists as the L-enantiomer, with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.17 g/mol . Its high optical purity (typically >98% ee) makes it valuable for asymmetric synthesis, where it can function as a chiral auxiliary or a precursor to chiral ligands .

Why Chiral Purity and Enantiomeric Form of H-Phg-OH Dictate Procurement Decisions


Substituting H-Phg-OH with its enantiomer (D-phenylglycine) or the racemic mixture (DL-phenylglycine) is not feasible in asymmetric synthesis applications due to the strict stereochemical requirements of downstream biological targets [1]. The D-enantiomer (CAS 875-74-1) is primarily used for different semisynthetic antibiotics, while the L-enantiomer is essential for specific chiral auxiliaries and peptide-based sweeteners [2]. Even minor enantiomeric impurities can lead to significantly reduced reaction yields or the formation of undesired diastereomers in stereoselective syntheses [3]. Therefore, procurement must specify the exact enantiomer and a minimum enantiomeric excess (ee) to ensure reproducible results.

Quantitative Differentiation of H-Phg-OH: Head-to-Head Performance Data Against Analogs


Enantioselectivity in Penicillin G Amidase-Catalyzed Resolution: L- vs. D-Phenylglycine

Penicillin G amidase exhibits high stereoselectivity in the hydrolysis of phenylglycine derivatives, with a pronounced preference for the L-enantiomer over the D-enantiomer [1]. In transfer reactions catalyzed by the E. coli enzyme, the stereoselectivity for the L-isomer was found to be up to three orders of magnitude higher than for the D-isomer [1]. This enzymatic discrimination forms the basis for industrial-scale resolution processes that yield L-phenylglycine with high enantiomeric excess.

Biocatalysis Chiral Resolution Enzyme Specificity

Biocatalytic Production Efficiency: Engineered Leucine Dehydrogenase for L-Phenylglycine

A recent study demonstrated the highly efficient asymmetric synthesis of L-phenylglycine using engineered LeuDH variants [1]. Gram-scale synthesis of L-phenylglycine (3a) was achieved with a substrate loading of 1 M and a remarkable space-time yield of up to 1800 g/L·day [1]. This represents a significant improvement over traditional chemical resolution methods, which often suffer from lower yields and require costly resolving agents.

Protein Engineering Biocatalysis Green Chemistry

Optical Purity and Physical Properties: L-Phenylglycine vs. Racemic Mixture

Commercially available H-Phg-OH is specified with a high enantiomeric excess (ee) of ≥98% . Its specific optical rotation is reported as +156° to +158° (c=1 in 1N HCl) [1]. In contrast, the racemic DL-phenylglycine (CAS 2835-06-5) has an optical rotation of 0°. The melting point of the pure L-enantiomer is >300 °C (decomposition), while the racemate may exhibit different thermal behavior .

Chiral Purity Quality Control Material Specification

Industrial Application: L-Phenylglycine as a Sweetener Precursor

L-Phenylglycine is specifically used as a starting material for the synthesis of the artificial sweetener L-aspartyl-L-phenylglycine methyl ester [1]. This application is strictly dependent on the L-configuration, as the D-enantiomer or racemic mixture would yield a compound with no sweet taste or potentially a bitter one. The patent literature highlights this as a key industrial use case distinct from D-phenylglycine's role in antibiotics.

Food Chemistry Peptide Synthesis Industrial Biotechnology

Chiral Auxiliary Performance: L-Phenylglycine in Asymmetric Strecker Synthesis

(R)-Phenylglycine amide, derived from L-phenylglycine, has been successfully employed as a chiral auxiliary in asymmetric Strecker synthesis of α-amino acids via crystallization-induced asymmetric transformation [1]. This method yields enantiomerically enriched products and allows for the recovery and reuse of the chiral auxiliary, highlighting the utility of L-phenylglycine derivatives in generating chiral α-amino acids.

Asymmetric Synthesis Chiral Auxiliary Strecker Reaction

Optimal Use Cases for H-Phg-OH Based on Validated Performance Data


Enzymatic Resolution for High-Purity L-Phenylglycine Production

Industrial-scale production of L-phenylglycine with high enantiomeric excess (ee) leverages penicillin G amidase for the stereoselective hydrolysis of N-acyl-DL-phenylglycine esters or amides. This process, detailed in US4260684A, yields L-phenylglycine suitable for pharmaceutical and food applications, while the unreacted D-enantiomer can be racemized and recycled [1].

Synthesis of the Artificial Sweetener L-Aspartyl-L-phenylglycine Methyl Ester

H-Phg-OH serves as the essential chiral precursor for the dipeptide sweetener L-aspartyl-L-phenylglycine methyl ester. This application is strictly dependent on the L-configuration, as highlighted in the patent literature [1]. Any substitution with the D-enantiomer or racemate would result in a non-sweet or bitter product, underscoring the need for high-purity L-phenylglycine.

Chiral Auxiliary in Asymmetric Synthesis of α-Amino Acids

Derivatives of H-Phg-OH, such as (R)-phenylglycine amide, are employed as recoverable chiral auxiliaries in asymmetric Strecker reactions. This methodology enables the synthesis of enantiomerically enriched α-amino acids through crystallization-induced asymmetric transformation, as reported in the chemical literature [1]. The chiral auxiliary can be recovered and reused, improving process economics.

Biocatalytic Production of L-Phenylglycine Using Engineered Leucine Dehydrogenase

Recent advances in protein engineering have yielded LeuDH variants capable of producing L-phenylglycine with space-time yields up to 1800 g/L·day [1]. This biocatalytic route offers a more sustainable and efficient alternative to traditional chemical resolution, reducing waste and lowering production costs for high-purity L-phenylglycine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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